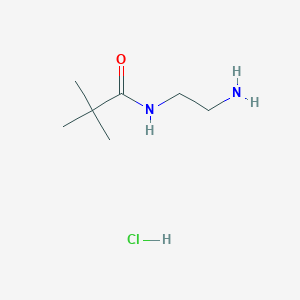
N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride
Übersicht
Beschreibung
“N-(2-Aminoethyl) methacrylamide hydrochloride” is a monomer used for polymerization reactions. It can be used to synthesize polymers for nucleic acid complexation and polyplex formation .
Molecular Structure Analysis
The molecular structure of “N-(2-Aminoethyl) methacrylamide hydrochloride” has an empirical formula of C6H13ClN2O and a molecular weight of 164.63 .
Chemical Reactions Analysis
There’s a study discussing light-controlled radical polymerization, which could be relevant to the chemical reactions of "N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride" .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(2-Aminoethyl)acrylamide hydrochloride”, include a molecular weight of 150.61 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 2, and rotatable bond count of 3 .
Wissenschaftliche Forschungsanwendungen
Herbicide Development
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to the specified chemical, has been identified as herbicidally active against annual and perennial grasses, showing potential utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Alzheimer's Disease Research
Research has utilized compounds similar to N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride for diagnostic purposes in Alzheimer's disease. For instance, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), a derivative, facilitated the localization and quantification of neurofibrillary tangles and beta-amyloid plaques in living patients (K. Shoghi-Jadid et al., 2002).
Chemical Synthesis and Material Science
In chemical synthesis, derivatives of the compound have been utilized to explore new synthetic pathways. For instance, amino substituted 1-oxa-3-azabutatrienium salts, involving compounds with similar structures, have been prepared, highlighting potential in synthetic chemistry applications (E. Müller et al., 1985).
Hydrogel Development for Biomedical Applications
Hydrogels exhibiting temperature- and pH-sensitive behavior were synthesized from well-defined triblock copolymers, indicating potential applications in drug delivery and tissue engineering. The copolymers included units with similar functional groups to this compound, underscoring the material's versatility in creating responsive biomedical materials (F. Xu, E. Kang, K. Neoh, 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-2,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2,3)6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLAMOPEZCCWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520250.png)

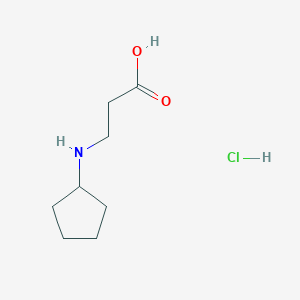

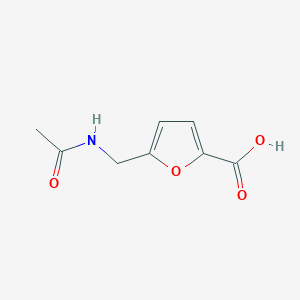
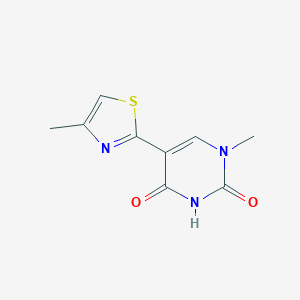
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride](/img/structure/B1520258.png)
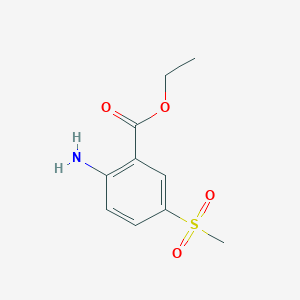
![2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1520261.png)
![[(1-Benzylpiperidin-2-yl)methyl]urea](/img/structure/B1520262.png)


![1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520267.png)
![Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1520268.png)